molecular formula C20H18IN7O4 B3725477 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide

Cat. No.: B3725477
M. Wt: 547.3 g/mol
InChI Key: DLNHQUKJCFNXKQ-NUGSKGIGSA-N
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Description

The compound appears to contain several functional groups, including an oxadiazole ring, a benzimidazole ring, and an acetohydrazide group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings . Acetohydrazides are derivatives of hydrazine where one hydrogen atom is replaced by an acetyl group .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, MS, and IR spectroscopy . Single-crystal X-ray diffraction can also be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzimidazole derivatives are used as proton pump inhibitors, while others have antifungal or antiparasitic activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some oxadiazole derivatives are used in the production of energetic materials and might therefore pose explosion hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it might be further developed as a pharmaceutical drug .

Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN7O4/c1-2-31-15-8-11(7-12(21)18(15)30)9-23-25-16(29)10-28-14-6-4-3-5-13(14)24-20(28)17-19(22)27-32-26-17/h3-9,30H,2,10H2,1H3,(H2,22,27)(H,25,29)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNHQUKJCFNXKQ-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide
Reactant of Route 2
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide
Reactant of Route 3
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide
Reactant of Route 5
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide

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